Bienvenue dans la boutique en ligne BenchChem!

5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid

Chiral intermediate GlyT1 inhibitor Drug substance stereochemistry

5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid (CAS 845616-83-3) is the (R)-configured enantiomer of a 2-alkoxy-5-methylsulfonyl benzoic acid chiral building block (C₁₁H₁₁F₃O₅S, MW 312.26). This compound serves as the indispensable carboxylic acid intermediate for the synthesis of the GlyT1 inhibitor BI 425809 (Iclepertin), a Boehringer Ingelheim clinical candidate investigated in Phase III trials for cognitive impairment associated with schizophrenia (CIAS).

Molecular Formula C11H11F3O5S
Molecular Weight 312.26
CAS No. 845616-83-3
Cat. No. B3029944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid
CAS845616-83-3
Molecular FormulaC11H11F3O5S
Molecular Weight312.26
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O
InChIInChI=1S/C11H11F3O5S/c1-6(11(12,13)14)19-9-4-3-7(20(2,17)18)5-8(9)10(15)16/h3-6H,1-2H3,(H,15,16)/t6-/m1/s1
InChIKeyKAFINIUNMPCGFL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic Acid (CAS 845616-83-3): Chiral Intermediate Procurement Guide for GlyT1 Inhibitor Programs


5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid (CAS 845616-83-3) is the (R)-configured enantiomer of a 2-alkoxy-5-methylsulfonyl benzoic acid chiral building block (C₁₁H₁₁F₃O₅S, MW 312.26) [1]. This compound serves as the indispensable carboxylic acid intermediate for the synthesis of the GlyT1 inhibitor BI 425809 (Iclepertin), a Boehringer Ingelheim clinical candidate investigated in Phase III trials for cognitive impairment associated with schizophrenia (CIAS) [2][3]. Its (S)-enantiomer counterpart (CAS 845616-82-2) is the corresponding intermediate for Bitopertin (RG1678), a structurally distinct GlyT1 inhibitor developed by Roche [4]. The compound is classified as a fluorinated pharmaceutical intermediate and is commercially available at certified purities of NLT 98% from specialized vendors .

Why (S)-Enantiomer or Racemic 5-Methylsulfonyl-2-(trifluoroisopropoxy)benzoic Acid Cannot Substitute for CAS 845616-83-3 in GlyT1 Inhibitor Synthesis


The (R)- and (S)-enantiomers of 5-methylsulfonyl-2-(2,2,2-trifluoro-1-methylethoxy)benzoic acid are not interchangeable synthons; they encode the absolute stereochemistry of two entirely different drug candidates with divergent clinical indications and pharmacokinetic profiles [1][2]. The (R)-enantiomer (CAS 845616-83-3) is the requisite building block for BI 425809 (Iclepertin), wherein the (R)-trifluoroisopropoxy moiety is retained in the final API [3]. In contrast, the (S)-enantiomer (CAS 845616-82-2) is the mandatory intermediate for Bitopertin (RG1678), which incorporates the (S)-configuration at the analogous stereocenter [1]. The racemic mixture (CAS 845616-73-1) cannot substitute for either enantiomer without chiral resolution, as the final APIs exhibit stereospecific target engagement: BI 425809 inhibits GlyT1 with an IC₅₀ of 5.0–5.2 nM, while Bitopertin (S-configuration) yields an IC₅₀ of 25 nM [4][5]. Procuring the incorrect enantiomer or racemate would derail the entire synthetic route and compromise API stereochemical purity.

Quantitative Differentiation Evidence: CAS 845616-83-3 vs. (S)-Enantiomer, Racemate, and Class Analogs


Stereochemical Configuration Dictates Downstream Drug Candidate Identity: (R) → Iclepertin vs. (S) → Bitopertin

The (R)-configuration at the α-carbon of the trifluoroisopropoxy group in CAS 845616-83-3 is structurally mandated for the synthesis of BI 425809 (Iclepertin, Boehringer Ingelheim), while the (S)-enantiomer (CAS 845616-82-2) is structurally mandated for Bitopertin (RG1678, Roche) [1][2]. The final APIs differ in their core scaffold: Iclepertin contains a 3-azabicyclo[3.1.0]hexane-isoxazole moiety (MW 512.4), whereas Bitopertin incorporates a 3-fluoro-5-trifluoromethylpyridine-piperazine moiety (MW 543.46) [1][3]. These are not interchangeable drug substances and target distinct clinical indications (CIAS vs. schizophrenia negative symptoms/EPP) with different clinical trial outcomes [4].

Chiral intermediate GlyT1 inhibitor Drug substance stereochemistry

Downstream API GlyT1 Inhibitory Potency: BI 425809 (from (R)-Intermediate) is ~5-Fold More Potent than Bitopertin (from (S)-Intermediate)

The final API built from the (R)-enantiomer intermediate, BI 425809 (Iclepertin), demonstrates GlyT1 IC₅₀ values of 5.0 nM in human SK-N-MC cells and 5.2 nM in rat primary neurons, with no activity against GlyT2 (IC₅₀ >10 μM) [1]. The final API built from the (S)-enantiomer intermediate, Bitopertin (RG1678), exhibits a GlyT1 IC₅₀ of 25 ± 2 nM (hGlyT1b) and 22 ± 5 nM (mGlyT1b), with GlyT2 selectivity IC₅₀ >30 μM [2]. This represents an approximately 5-fold greater in vitro potency for the (R)-configuration-derived drug candidate. The absolute stereochemistry of the trifluoroisopropoxy substituent directly influences the binding pose and potency at the GlyT1 orthosteric site [3].

GlyT1 inhibition IC₅₀ Glycine uptake assay

Scalable Asymmetric Synthesis: Rh-Catalyzed Hydrogenation Enables Chromatography-Free Access to (R)-Enantiomer at Multikilogram Scale

The (R)-enantiomer intermediate (CAS 845616-83-3) is produced via a novel Rh-catalyzed asymmetric hydrogenation of a trifluoromethyl enol ether precursor, a method developed and implemented on multikilogram scale by Boehringer Ingelheim process chemists [1]. This chromatography-free process delivers the (R)-enantiomer with high enantiomeric excess and is suitable for industrial-scale manufacture [1][2]. In contrast, the (S)-enantiomer (CAS 845616-82-2) synthesis described in patent CN104628679A relies on classical resolution of racemic 3-(1-trifluoromethyl oxyethyl)propionic acid using quinine, requiring 6 recrystallization cycles to achieve enantiomeric purity, with a resolution yield of 51.0% for the salt formation step alone [3]. The total yield of the Bitopertin synthesis from the (S)-enantiomer intermediate is reported as >80% over multiple steps, but each intermediate step in the Rh-catalyzed route benefits from catalytic efficiency rather than stoichiometric resolution [3][1].

Asymmetric synthesis Rh-catalyzed hydrogenation Process chemistry

Clinical Development Stage and Therapeutic Indication: (R)-Enantiomer Enables a Cognition-Focused Program Distinct from Bitopertin's EPP/Schizophrenia Trajectory

BI 425809 (Iclepertin), constructed from the (R)-enantiomer intermediate, was evaluated in the Phase III CONNEX program for cognitive impairment associated with schizophrenia (CIAS), a distinct therapeutic indication from the original Bitopertin schizophrenia negative-symptom program [1][2]. While the Phase III CONNEX trials did not meet the primary endpoint for cognition improvement vs. placebo at 6 months, the program established a large safety database and Iclepertin was well tolerated [1]. Bitopertin (from the (S)-enantiomer) is currently being developed by Disc Medicine for erythropoietic protoporphyria (EPP) rather than schizophrenia, following Roche's discontinuation of the schizophrenia program [3]. This clinical divergence means that the (R)-enantiomer intermediate is specifically relevant to programs targeting cognitive endpoints via GlyT1 inhibition, while the (S)-enantiomer now serves a heme-synthesis modulation indication [3].

Clinical development Schizophrenia cognition GlyT1 inhibitor Phase III

Enantiomeric Purity and Vendor Availability: (R)-Enantiomer Achieves NLT 98% Purity with Defined Stereochemistry vs. Racemic Mixture

Commercially, the (R)-enantiomer (CAS 845616-83-3) is available from specialized fluorochemical vendors at certified purity of NLT 98% (Fluoropharm, Catalog FBR3820; MolCore, Catalog MC574056) . The (S)-enantiomer (CAS 845616-82-2) is available at 97% purity from Bidepharm and Leyan (Catalog 1059613) . The racemic mixture (CAS 845616-73-1) is also available at NLT 98% from MolCore but lacks stereochemical definition and requires subsequent chiral resolution for use in enantiopure API synthesis . The (R)-enantiomer commands a premium price reflecting the specialized asymmetric synthesis; for example, the (R)-enantiomer is listed at approximately ¥10,500 per 100 mg from select Chinese vendors . The methyl ester derivatives (CAS 845617-20-1 for (S), CAS 845617-21-2 for (R)) represent alternative procurement forms but require an additional hydrolysis step .

Enantiomeric purity Vendor comparison Pharmaceutical intermediate procurement

Procurement and Application Scenarios for 5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic Acid (CAS 845616-83-3)


Synthesis of BI 425809 (Iclepertin) and Structural Analogs for GlyT1 Inhibitor Drug Discovery

CAS 845616-83-3 is the direct carboxylic acid building block for amide coupling with 3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole to yield BI 425809 (Iclepertin) [1]. This application is supported by the Boehringer Ingelheim process chemistry publication demonstrating multikilogram-scale synthesis with the Rh-catalyzed asymmetric hydrogenation route [2]. The (R)-configuration of the trifluoroisopropoxy group is retained in the final API and is critical for the 5.0–5.2 nM GlyT1 inhibitory potency [3]. Any medicinal chemistry program exploring the BI 425809 chemotype or related GlyT1 inhibitor scaffolds with (R)-trifluoroisopropoxy substitution requires this specific enantiomer as the starting material.

Chiral Building Block for Fluorinated Pharmaceutical Intermediates Requiring Defined (R)-Trifluoroisopropoxy Stereochemistry

Beyond BI 425809, the (R)-trifluoroisopropoxy-benzoic acid scaffold serves as a versatile chiral intermediate for synthesizing analogs with modified amide/ester coupling partners. The methylsulfonyl group at the 5-position provides a synthetic handle for further derivatization, while the carboxylic acid enables standard peptide coupling chemistry [4]. The compound is classified as a fluorinated pharmaceutical intermediate by vendors such as Fluoropharm (Catalog FBR3820), indicating its broader utility in fluorinated drug discovery .

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

Given the high enantiomeric purity (NLT 98%) available from certified vendors, CAS 845616-83-3 can serve as an authentic (R)-enantiomer reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in synthetic batches [1]. This is critical for quality control in API manufacturing, where the (S)-enantiomer impurity must be quantified and controlled. The commercial availability of both enantiomers (CAS 845616-83-3 and 845616-82-2) and the racemate (CAS 845616-73-1) facilitates comprehensive chiral method validation [2].

Process Chemistry Scale-Up Studies for Rh-Catalyzed Asymmetric Hydrogenation Methodology

The published OPRD 2023 process for synthesizing CAS 845616-83-3 via Rh-catalyzed asymmetric hydrogenation of a trifluoromethyl enol ether represents a state-of-the-art industrial asymmetric catalysis method [3]. This compound serves as an ideal substrate for benchmarking new chiral ligands, optimizing hydrogenation conditions, and studying trifluoromethyl group effects in asymmetric catalysis. The demonstrated chromatography-free isolation and multikilogram scalability make it a relevant model substrate for process chemistry research in academic and industrial settings [3].

Quote Request

Request a Quote for 5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.